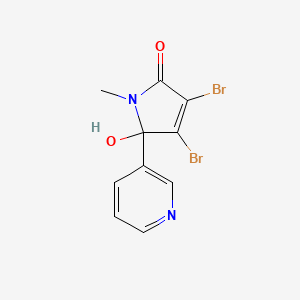![molecular formula C18H19Cl2Na2O7P B14018489 Sodium 2-chloro-5-(5-chloro-4'-methoxyspiro[adamantane-2,3'-[1,2]dioxetan]-4'-yl)phenyl phosphate](/img/structure/B14018489.png)
Sodium 2-chloro-5-(5-chloro-4'-methoxyspiro[adamantane-2,3'-[1,2]dioxetan]-4'-yl)phenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CDP-STAR is a chemiluminescent substrate for alkaline phosphatase. It is known for its high sensitivity and rapid detection capabilities, making it a popular choice in various biochemical assays, including enzyme-linked immunosorbent assays (ELISA), western blotting, and nucleic acid detection .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
CDP-STAR, chemically known as disodium 2-chloro-5-(4-methoxyspiro{1,2-dioxetane-3,2’-(5’-chloro)tricyclo[3.3.1.13,7]decan}-4-yl)-1-phenyl phosphate, is synthesized through a series of organic reactions. The synthesis involves the formation of a dioxetane ring, which is crucial for its chemiluminescent properties .
Industrial Production Methods
In industrial settings, CDP-STAR is produced under controlled conditions to ensure high purity and consistency. The compound is typically supplied as a ready-to-use aqueous solution, which simplifies its application in various assays .
Análisis De Reacciones Químicas
Types of Reactions
CDP-STAR undergoes dephosphorylation when acted upon by alkaline phosphatase. This reaction yields a metastable dioxetane phenolate anion intermediate, which decomposes to emit light .
Common Reagents and Conditions
The primary reagent involved in the reaction is alkaline phosphatase. The reaction typically occurs under alkaline conditions, which are necessary for the enzyme’s activity .
Major Products Formed
The major product of the reaction is light, which is emitted as the dioxetane intermediate decomposes. This light emission is used for the detection of various biomolecules in assays .
Aplicaciones Científicas De Investigación
CDP-STAR is widely used in scientific research due to its high sensitivity and rapid detection capabilities. Some of its applications include:
Chemistry: Used in enzyme assays to detect the presence and activity of alkaline phosphatase.
Biology: Employed in western blotting and nucleic acid detection to visualize proteins and nucleic acids.
Medicine: Utilized in diagnostic assays to detect biomarkers and pathogens.
Industry: Applied in quality control processes to ensure the purity and activity of biochemical products.
Mecanismo De Acción
CDP-STAR exerts its effects through a chemiluminescent reaction. When dephosphorylated by alkaline phosphatase, it forms a metastable dioxetane phenolate anion intermediate. This intermediate decomposes, releasing energy in the form of light. The light emission is then detected and measured, providing a quantitative readout of the enzyme’s activity .
Comparación Con Compuestos Similares
CDP-STAR is often compared with other chemiluminescent substrates such as CSPD. While both compounds are used for similar applications, CDP-STAR is known for its brighter signal and faster time to peak light emission on membranes . Other similar compounds include:
Luminol: A chemiluminescent compound used in forensic science for detecting blood.
Lucigenin: Used in chemiluminescent assays to detect superoxide anions.
CDP-STAR’s unique properties, such as its rapid light emission and high sensitivity, make it a preferred choice for many applications in scientific research and industry .
Propiedades
Fórmula molecular |
C18H19Cl2Na2O7P |
|---|---|
Peso molecular |
495.2 g/mol |
Nombre IUPAC |
disodium;[2-chloro-5-(1-chloro-3'-methoxyspiro[adamantane-4,4'-dioxetane]-3'-yl)phenyl] phosphate |
InChI |
InChI=1S/C18H21Cl2O7P.2Na/c1-24-18(11-2-3-14(19)15(6-11)25-28(21,22)23)17(26-27-18)12-4-10-5-13(17)9-16(20,7-10)8-12;;/h2-3,6,10,12-13H,4-5,7-9H2,1H3,(H2,21,22,23);;/q;2*+1/p-2 |
Clave InChI |
NOLGGZQVTAFWLX-UHFFFAOYSA-L |
SMILES canónico |
COC1(C2(C3CC4CC2CC(C4)(C3)Cl)OO1)C5=CC(=C(C=C5)Cl)OP(=O)([O-])[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


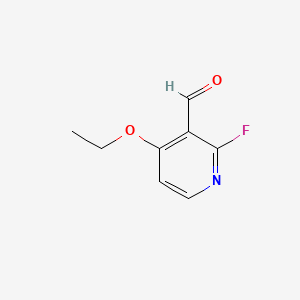
![4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-6,8-dichloro-2-(3,4-dichlorophenyl)quinoline](/img/structure/B14018423.png)
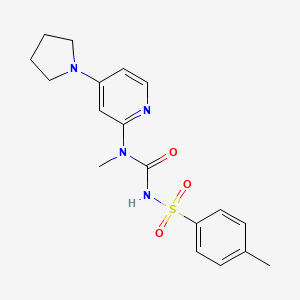
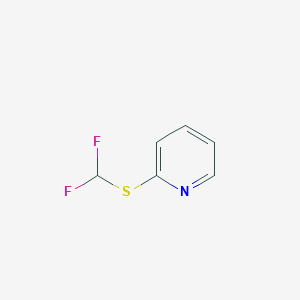
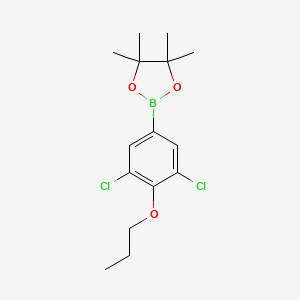
![2-((3-Nitro-6-[(1-oxidopyridinium-2-YL)thio]-2-pyridyl)thio)pyridinium-1-olate](/img/structure/B14018458.png)
![4,4,5,5-Tetramethyl-2-(6-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B14018463.png)
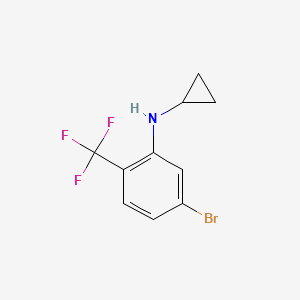
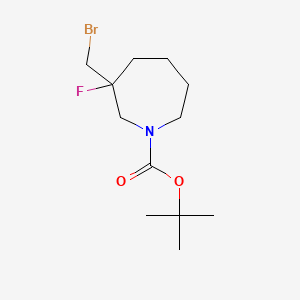
![1-[(4-Chlorophenyl)sulfanylmethyl]piperidine](/img/structure/B14018481.png)
![(4-Chloro-2-fluoro-[1,1'-biphenyl]-3-yl)(methyl)sulfane](/img/structure/B14018488.png)
![4-methyl-N-[(Z)-(2-nitrophenyl)methylideneamino]benzenesulfonamide](/img/structure/B14018491.png)
